3-[(4-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
3-[(4-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0831351
InChI:
InChI=1S/C17H13FN4OS/c1-23-14-8-4-12(5-9-14)16-21-22-15(19-20-17(22)24-16)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3
SMILES:
COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F
Molecular Formula:
C17H13FN4OS
Molecular Weight:
340.4 g/mol
3-[(4-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC0831351
Molecular Formula: C17H13FN4OS
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13FN4OS |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 3-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C17H13FN4OS/c1-23-14-8-4-12(5-9-14)16-21-22-15(19-20-17(22)24-16)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3 |
| Standard InChI Key | LCCSBTISVZFJSG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator